

Spectroscopic Profile of 3,4-Dibromothiophene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Dibromothiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3,4-dibromothiophene**. Detailed experimental protocols and data interpretation are presented to support research and development activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3,4-dibromothiophene**.

Table 1: ^1H NMR Spectroscopic Data for **3,4-Dibromothiophene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.27	Singlet	2H	H-2, H-5

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **3,4-Dibromothiophene**

Chemical Shift (δ) ppm	Assignment
124.12	C-2, C-5
114.26	C-3, C-4

Solvent: CDCl_3

Table 3: Key IR Absorption Bands for **3,4-Dibromothiophene**

Wavenumber (cm^{-1})	Assignment	Intensity
3111	$\nu(\text{C-H})$ stretch	-
1392	$\nu(\text{ring})$ stretch	-
1329	$\nu(\text{ring})$ stretch	-
1114	$\beta(\text{C-H})$ in-plane bend	-
908	Ring stretch/bend	-
882	$\gamma(\text{C-H})$ out-of-plane bend	-
849	Ring stretch/bend	-
783	Ring stretch/bend	Strong
703	Ring stretch/bend	-
649	Ring stretch/bend	-
376	$\nu(\text{C-Br})$ stretch	-
357	Ring stretch/bend	-
254	$\gamma(\text{C-Br})$ out-of-plane bend	-
222	$\beta(\text{C-Br})$ in-plane bend	-
116	Ring stretch/bend	-

Sample Preparation: Neat liquid[1]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

A sample of **3,4-dibromothiophene** (typically 10-50 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be around 4-5 cm in height.

Instrumentation and Acquisition:

^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR: A standard pulse program is used to acquire the proton spectrum. The spectral width is set to encompass the aromatic region. The relaxation delay is typically set to 1-2 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, which is typically higher than for ^1H NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

A drop of neat **3,4-dibromothiophene** is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Acquisition:

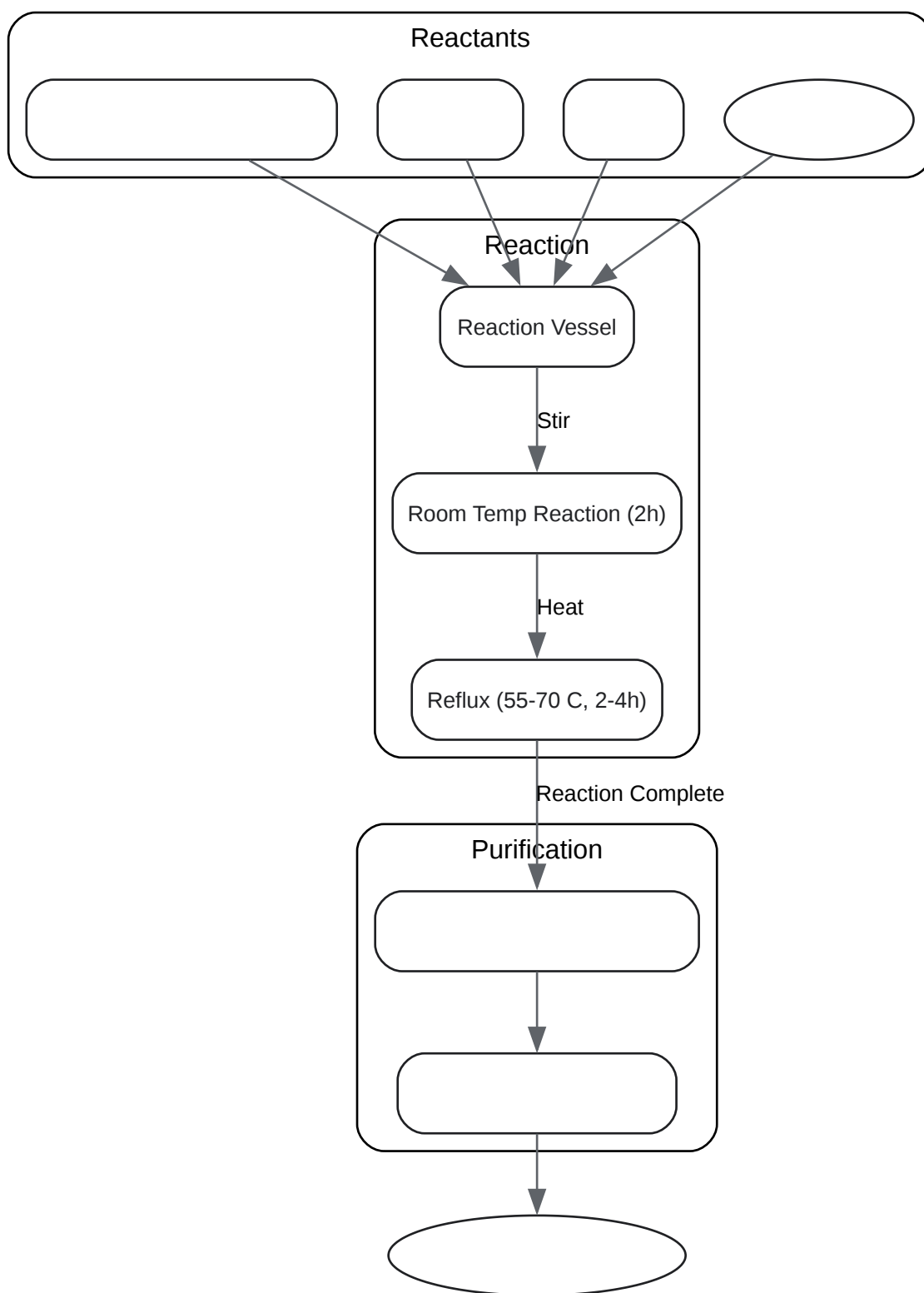
The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is

then acquired, typically over the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Visualizations

Synthesis of 3,4-Dibromothiophene Workflow

The following diagram illustrates a common synthetic route for the preparation of **3,4-dibromothiophene** from 2,3,4,5-tetrabromothiophene.



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Caption: Synthetic workflow for **3,4-Dibromothiophene**.

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References

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 900 MHz, CDCl₃, simulated) (NP0029868) [np-mrd.org]
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